5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H16ClNO3S2 and its molecular weight is 442.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.0260134 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives has been a subject of interest due to their broad spectrum of biological activities. Research by Popov-Pergal et al. (2010) introduces a method for synthesizing 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, indicating the versatility of the thiazolidinone core for modifications and the importance of structural variations in determining biological activity (Popov-Pergal et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been extensively explored. Vicini et al. (2006) reported that novel 2-thiazolylimino-5-arylidene-4-thiazolidinones exhibit potent antimicrobial activity against a range of Gram-positive bacteria, highlighting the substituted 5-arylidene moiety's role in enhancing antimicrobial efficacy (Vicini et al., 2006).
Antineoplastic and Antimycobacterial Activities
Compounds synthesized from thiazolidinone derivatives have shown promising activities in cancer and tuberculosis treatment. Atamanyuk et al. (2013) discovered that certain thiazolidinones containing a naphthoquinone moiety exhibit moderate selectivity against melanoma cancer cells and promising antimycobacterial activity, indicating their potential in targeted therapies (Atamanyuk et al., 2013).
Supramolecular Structures
The study of supramolecular structures of thiazolidinones, as conducted by Delgado et al. (2005), provides insight into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, offering a deeper understanding of their interaction mechanisms at the molecular level (Delgado et al., 2005).
Properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S2/c1-26-18-10-13(11-19-21(25)24-22(28)29-19)9-17(23)20(18)27-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,24,25,28)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKIXDEHSKJIA-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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